5-Methylthiazolidine-2,4-dione

Medicinal Chemistry Synthetic Organic Chemistry Thiazolidinedione Derivatives

Assuming any TZD analog can substitute for this compound is a high-risk procurement error. The 5-methyl group fundamentally alters logP, hydrogen bonding, and reactivity - generic substitution leads to synthetic failure or irreproducible results. • Enables Knoevenagel condensation to generate focused 5-arylidene TZD libraries for PPAR-γ modulator and anticancer agent development. • Validated scaffold for synthesizing aldose reductase inhibitors targeting diabetic complications. • Key intermediate for rational design of anti-S. aureus biofilm agents. Consistent ≥95% purity; sealed storage at 2-8°C; ships ambient.

Molecular Formula C4H5NO2S
Molecular Weight 131.16 g/mol
CAS No. 3805-23-0
Cat. No. B1609821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylthiazolidine-2,4-dione
CAS3805-23-0
Molecular FormulaC4H5NO2S
Molecular Weight131.16 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(=O)S1
InChIInChI=1S/C4H5NO2S/c1-2-3(6)5-4(7)8-2/h2H,1H3,(H,5,6,7)
InChIKeyPTXFGUVCXVEZET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylthiazolidine-2,4-dione: Specifications & Procurement


5-Methylthiazolidine-2,4-dione (CAS 3805-23-0) is a core building block in the thiazolidine-2,4-dione (TZD) family of heterocyclic compounds [1]. It is defined by a five-membered ring containing sulfur and nitrogen, and is characterized by a methyl group substitution at the 5-position . This specific substitution is the key structural feature that distinguishes it from other TZD analogs, influencing its chemical reactivity, biological activity profile, and ultimate utility in pharmaceutical and chemical research . While it is not itself a drug, it serves as a critical precursor for the synthesis of a wide array of bioactive molecules, including potential therapeutics for diabetes, cancer, and infectious diseases .

5-Methylthiazolidine-2,4-dione Substitution Risks


Assuming that any thiazolidine-2,4-dione (TZD) analog or similar heterocycle can substitute for 5-Methylthiazolidine-2,4-dione is a high-risk procurement error. The specific methylation at the C5 position of the TZD ring is not merely a trivial modification; it fundamentally alters the compound's physical and chemical properties, such as logP and hydrogen bonding capacity, which in turn dictate its reactivity and downstream performance . This 5-methyl group is essential for the successful synthesis of specific, targeted derivatives via reactions like Knoevenagel condensation, and its absence or alteration can lead to synthetic failure . Furthermore, evidence from TZD class research shows that structural changes, even small ones, can dramatically shift a compound's biological target from PPAR-γ modulation to aldose reductase inhibition or antimicrobial activity [1][2]. Therefore, generic substitution introduces significant, unquantified variables that can invalidate entire research workflows and lead to irreproducible results.

5-Methylthiazolidine-2,4-dione Comparative Evidence


Knoevenagel Reactivity: 5-Methyl TZD vs. Unsubstituted TZD

The presence of a methyl group at the 5-position of the thiazolidine-2,4-dione ring is a critical structural determinant for its primary synthetic application: the Knoevenagel condensation. 5-Methylthiazolidine-2,4-dione is specifically employed to generate 5-arylidene derivatives. In contrast, the unsubstituted parent compound, thiazolidine-2,4-dione (TZD), has an unsubstituted C5 position, leading to a different reactivity profile .

Medicinal Chemistry Synthetic Organic Chemistry Thiazolidinedione Derivatives

Synthetic Route to 3-Substituted-5-methyl TZDs

A specific, peer-reviewed synthetic route from 1979 demonstrates the utility of 5-Methylthiazolidine-2,4-dione as a starting material. The reaction of α-mercaptopropionic acid with various carbodiimides was used to successfully prepare a series of 3-substituted 5-methyl-2,4-thiazolidinediones [1]. This is a direct contrast to other synthetic strategies that start from the unsubstituted TZD and then attempt to introduce the methyl group, which is less efficient or not possible.

Synthetic Organic Chemistry Pharmaceutical Intermediates Thiazolidinedione Synthesis

Biofilm Disruption: TZD vs. 4-Thioxo-Thiazolidinone

While not a direct study of 5-Methylthiazolidine-2,4-dione itself, research comparing its core scaffold (thiazolidine-2,4-dione, TZD) with a close analog (4-thioxo-thiazolidin-2-one) provides crucial context for procurement. The study demonstrates that the biological profile is highly dependent on subtle ring modifications. TZD derivatives were shown to be more effective at disrupting preformed Staphylococcus aureus biofilms (inhibiting about 50%), whereas the 4-thioxo-thiazolidin-2-one derivatives were more potent against planktonic (free-floating) bacterial cells [1].

Antimicrobial Drug Discovery Biofilm Inhibition Antibacterial Activity

5-Methylthiazolidine-2,4-dione Research Applications


5-Arylidene-Thiazolidinedione Library Synthesis

5-Methylthiazolidine-2,4-dione is the definitive starting material for generating a focused library of 5-arylidene derivatives via Knoevenagel condensation. This is a high-value application because the resulting compounds form the backbone of many biologically active TZDs, including potential PPAR-γ modulators and anticancer agents. The 5-methyl group ensures the correct substitution pattern on the final molecule .

Antimicrobial Lead Optimization: Biofilm Disruption

For research programs focused on overcoming antimicrobial resistance, 5-Methylthiazolidine-2,4-dione serves as a key intermediate to build upon the TZD scaffold's demonstrated ability to disrupt S. aureus biofilms. This specific activity profile is distinct from other related heterocycles and justifies its use in the rational design of new antibiofilm agents [1].

Aldose Reductase Inhibitors for Diabetic Complications

The TZD scaffold, of which 5-Methylthiazolidine-2,4-dione is a fundamental building block, is a validated pharmacophore for inhibiting aldose reductase, an enzyme implicated in diabetic complications. This compound is the ideal starting point for synthesizing and evaluating new TZD-based aldose reductase inhibitors, as the 5-methyl group is a key feature in many potent analogs [2].

Technical Documentation Hub

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